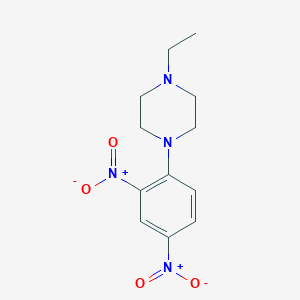

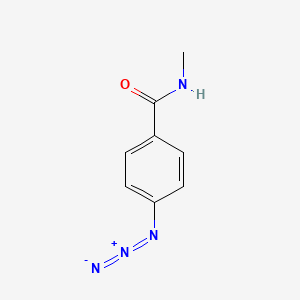

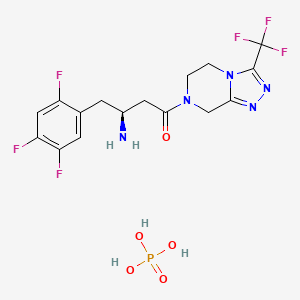

![molecular formula C56H35OP B3156256 氧化膦,苯双(9,9'-螺二[9H-芴]-2-基)- CAS No. 824426-27-9](/img/structure/B3156256.png)

氧化膦,苯双(9,9'-螺二[9H-芴]-2-基)-

描述

Phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- is a complex organic compound. Phosphine oxides are phosphorus compounds with the formula OPX3. When X = alkyl or aryl, these are organophosphine oxides . A series of chiral 9,9’-spirobi[fluorene] (SBF) derivatives with diphenylamino donor and cyano acceptor units were designed as a new family of circularly polarized luminescent materials .

Synthesis Analysis

Phosphine oxides are usually prepared by oxidation of tertiary phosphines . The synthesis of similar compounds has been reported, where the SBF derivatives were successfully synthesized from 7,7’-dibromo-9,9’-spirobi[fluorene]-2,2’-diol . A range of synthesis methods for phosphine oxides have been reported, including reactions with alkyl halides or aryl halides in the presence of a Pd catalyst .Molecular Structure Analysis

Phosphine oxides are tetrahedral compounds. The P-O bond is short and polar. According to molecular orbital theory, the short P–O bond is attributed to the donation of the lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds .Chemical Reactions Analysis

Phosphine oxides often undergo further oxidation, which enriches their chemistry . A range of chemical reactions involving phosphine oxides have been reported, including reactions with diaryliodonium salts, dichloroheterocycles, and secondary phosphine oxides .Physical And Chemical Properties Analysis

Phosphine oxides possess unique photophysical properties . They are usually soluble in acetone, acetonitrile, toluene, and hexanediol diacrylate . They also exhibit solvent-dependent circularly polarized luminescence owing to their donor–π–acceptor structures .科学研究应用

化学合成和催化

氧化膦,包括与苯双(9,9'-螺二[9H-芴]-2-基)-氧化膦类似的衍生物,在化学合成和催化中起着至关重要的作用。它们在过渡金属配合物中充当配体,促进了范围广泛的催化反应。例如,涉及 P-C 偶联的平尾反应,通过膦配体得到显著增强,为制备芳基膦酸酯和相关化合物提供了一种绿色合成方法 (Henyecz & Keglevich, 2019)。此类氧化膦有助于开发有机合成的新催化方法,影响制药和材料行业。

材料科学与工程

在材料科学中,氧化膦(如苯双(9,9'-螺二[9H-芴]-2-基)-氧化膦)有助于开发先进材料。由于其发光特性和与发光的金属形成配合物的能力,它们是制造有机发光二极管 (OLED) 和其他光子器件不可或缺的组成部分。这些配合物在显示技术和照明系统中得到应用,表明该化合物与开发新的电子和光电器件相关 (Chi & Chou, 2010)。

生物医学应用

生物医学领域也受益于对氧化膦及其衍生物的研究。人们正在探索它们的生物活性,包括作为生物正交试剂,用于在不干扰天然生化过程的情况下标记活细胞中的生物分子。这种能力对于开发诊断工具和治疗剂至关重要,突出了该化合物对医学影像、药物递送和靶向治疗的潜在影响 (Heiss, Dorn, & Prescher, 2021)。

作用机制

Target of Action

The primary targets of the compound are organic light-emitting diodes (OLEDs), specifically thermally activated delayed fluorescence (TADF) white OLEDs . The compound acts as a host material in these devices, facilitating efficient exciton formation and allocation .

Mode of Action

The compound interacts with its targets by introducing one or two diphenylphosphine oxide groups at the 2 and 7 positions of the acridine ring . This results in an asymmetric spiro core, which leads to stronger steric and inductive effects . These effects optimize energy transfer, suppress quenching, and improve carrier flux balance .

Biochemical Pathways

The compound affects the energy transfer pathways in OLEDs. It optimizes these pathways by introducing molecular asymmetry, which leads to stronger steric and inductive effects . This results in improved energy transfer, reduced quenching, and balanced carrier flux .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, it can refer to the compound’s properties and their impact on its bioavailability in OLEDs. The compound’s high triplet energy level and rigid configuration suppress excited-state relaxation and maintain a stable and uniform amorphous phase in its films before and after doping TADF dyes .

Result of Action

The compound’s action results in highly efficient OLEDs. Specifically, it enables single-emissive-layer dually doped TADF WOLEDs to achieve top-rank efficiencies of up to 64.0 cd A −1 for current efficiency, 69.3 lm W −1 for power efficiency, and 22.9% for external quantum efficiency . These efficiencies are approximately 10 times those of analogues hosted by 2PSXASPO .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the type of lamp used. For instance, the compound has been shown to achieve a balance between electrical performance improvement and collisional quenching suppression under both mercury and 395nm LED UV lamps . Additionally, the compound’s performance can be enhanced by introducing a bulky diphenylphosphine oxide (DPPO) group at the 4 position of each xanthene ring in a symmetrical and orthogonal spirobi [xanthene] (SX) skeleton .

属性

IUPAC Name |

2-[phenyl(9,9'-spirobi[fluorene]-2-yl)phosphoryl]-9,9'-spirobi[fluorene] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H35OP/c57-58(36-16-2-1-3-17-36,37-30-32-45-43-22-8-14-28-51(43)55(53(45)34-37)47-24-10-4-18-39(47)40-19-5-11-25-48(40)55)38-31-33-46-44-23-9-15-29-52(44)56(54(46)35-38)49-26-12-6-20-41(49)42-21-7-13-27-50(42)56/h1-35H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOGQGFSEBBQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57)C8=CC9=C(C=C8)C1=CC=CC=C1C91C2=CC=CC=C2C2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H35OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731181 | |

| Record name | Oxo(phenyl)di(9,9'-spirobi[fluoren]-2-yl)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824426-27-9 | |

| Record name | Oxo(phenyl)di(9,9'-spirobi[fluoren]-2-yl)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

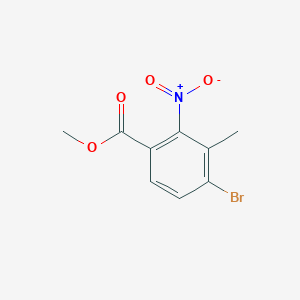

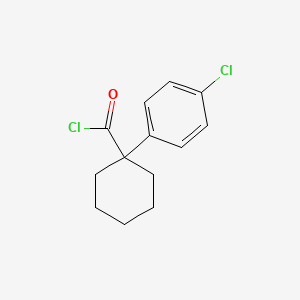

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)

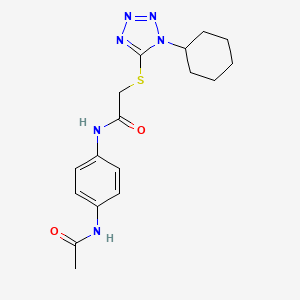

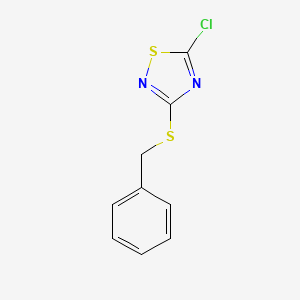

![Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3156185.png)

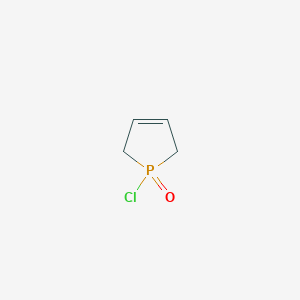

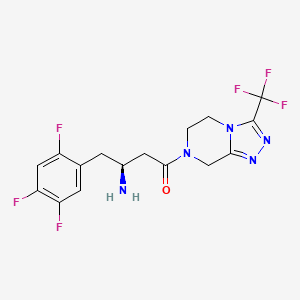

![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)

![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)